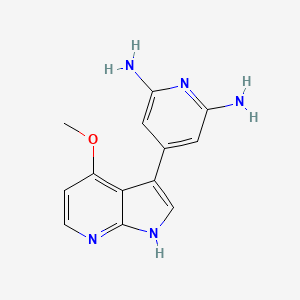
Meriolin 16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Meriolin 16 is a synthetic derivative of the naturally occurring (aza)indole alkaloid family of variolins and meridianins. It is known for its potent kinase inhibitory features, particularly targeting cyclin-dependent kinases (CDKs). This compound has shown significant potential in cancer therapy due to its ability to inhibit cell cycle progression and induce apoptosis in various cancer cell lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Meriolin 16 is synthesized from 4-methoxy-7-azaindole through a series of chemical reactions. The synthesis involves iodination, tosylation, and subsequent coupling reactions. The detailed synthetic route includes:
Iodination: 4-methoxy-7-azaindole is iodinated using iodine and a suitable oxidizing agent.
Tosylation: The iodinated product undergoes tosylation to introduce a tosyl group.
Coupling Reaction: The tosylated intermediate is coupled with a pyrimidine derivative to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows the laboratory-scale procedures with optimization for larger-scale production. This includes ensuring high yield and purity through controlled reaction conditions and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
Meriolin 16 primarily undergoes the following types of reactions:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Coupling Reactions: This compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Coupling Reactions: Catalysts like palladium and ligands are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and substituted derivatives of this compound, which may have different biological activities and properties .
Applications De Recherche Scientifique
Meriolin 16 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study kinase inhibition and cell cycle regulation.
Biology: Employed in research to understand cell cycle dynamics and apoptosis mechanisms.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit CDKs and induce apoptosis in cancer cells.
Mécanisme D'action
Meriolin 16 exerts its effects by inhibiting cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. It binds to the ATP-pocket of CDK2, preventing the phosphorylation of key substrates such as the retinoblastoma protein. This inhibition leads to the arrest of cell cycle progression and induction of apoptosis. Additionally, this compound prevents the CDK9-mediated phosphorylation of RNA polymerase II, which is essential for transcription initiation .
Comparaison Avec Des Composés Similaires
Meriolin 16 is compared with other similar compounds such as Meriolin 31 and Meriolin 36. These compounds share a similar structure and mechanism of action but differ in their potency and specific kinase inhibition profiles. This compound is unique due to its high cytotoxic potential and ability to induce apoptosis in various cancer cell lines, including those resistant to other treatments .
List of Similar Compounds
- Meriolin 31
- Meriolin 36
- Variolins
- Meridianins
Propriétés
Formule moléculaire |
C13H13N5O |
|---|---|
Poids moléculaire |
255.28 g/mol |
Nom IUPAC |
4-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridine-2,6-diamine |
InChI |
InChI=1S/C13H13N5O/c1-19-9-2-3-16-13-12(9)8(6-17-13)7-4-10(14)18-11(15)5-7/h2-6H,1H3,(H,16,17)(H4,14,15,18) |
Clé InChI |
UVGIMRZKNJOIRA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=CNC2=NC=C1)C3=CC(=NC(=C3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


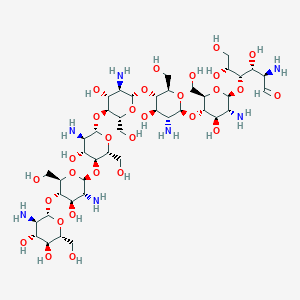

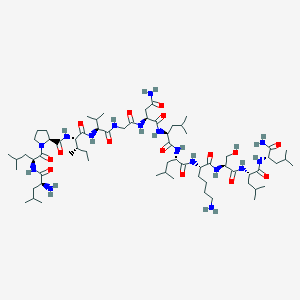

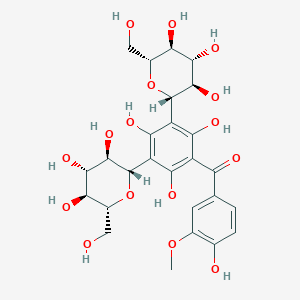
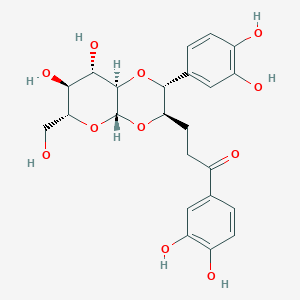
![(2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one](/img/structure/B12385573.png)
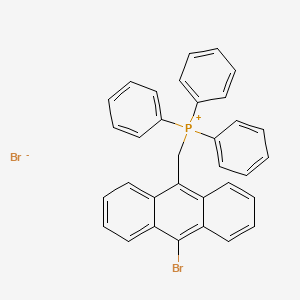
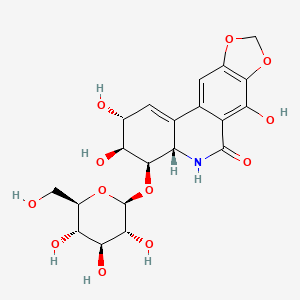
![1-[3-[[2-[(3-acetyl-2,6-dihydroxy-5-methylphenyl)methyl]-5-anthracen-9-yl-1H-indol-3-yl]methyl]-2,4-dihydroxy-5-methylphenyl]ethanone](/img/structure/B12385592.png)
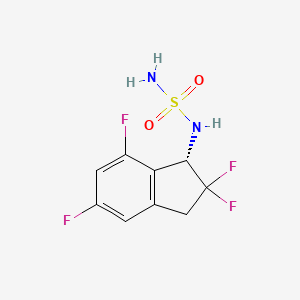


![(4R)-4-[3-[7-(8-ethynyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octane-8-carbonyl]-3,3-dimethyloxetan-2-one](/img/structure/B12385618.png)
